molecular formula C15H15BrO B2360685 (2S)-1-(4'-Bromobiphenyl-4-yl)propan-2-ol CAS No. 1296274-43-5

(2S)-1-(4'-Bromobiphenyl-4-yl)propan-2-ol

Cat. No. B2360685
M. Wt: 291.188
InChI Key: UYNNKEBHVIJDLM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785462B2

Procedure details

(4′-Bromobiphenyl-4-yl)acetone (7.6 g, 26 mmol) was dissolved in ethanol (250 mL), and sodium borohydride (1.2 g, 32 mmol) was added at 0° C., followed by stirring at the same temperature for 30 minutes. After the reaction solution was concentrated under reduced pressure, ethyl acetate was added to the resulting residue, and the organic layer was washed with water. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.45 (hexane/ethyl acetate=4/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (7.6 g, 26 mmol) as a white solid (yield 99%).
Name
(4′-Bromobiphenyl-4-yl)acetone
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH:15]([OH:17])[CH3:16])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
(4′-Bromobiphenyl-4-yl)acetone
Quantity
7.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)CC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the resulting residue
WASH
Type
WASH
Details
the organic layer was washed with water
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
a fraction corresponding to the Rf value=0.45 (hexane/ethyl acetate=4/1) by thin layer chromatography was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26 mmol
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.